molecular formula C9H7BrCl2O2 B11718717 2-Bromo-1-(2,4-dichloro-6-methoxyphenyl)ethan-1-one

2-Bromo-1-(2,4-dichloro-6-methoxyphenyl)ethan-1-one

Cat. No.: B11718717
M. Wt: 297.96 g/mol
InChI Key: VGAHBUNHEUVQEE-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,4-dichloro-6-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H8BrCl2O2. This compound is often used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,4-dichloro-6-methoxyphenyl)ethan-1-one typically involves the bromination of 1-(2,4-dichloro-6-methoxyphenyl)ethanone. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as toluene-4-sulfonic acid in acetonitrile under reflux conditions . The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,4-dichloro-6-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines in the presence of a base.

    Reduction: Sodium borohydride in methanol.

    Oxidation: Potassium permanganate in acidic medium.

Major Products

    Substitution: Formation of 1-(2,4-dichloro-6-methoxyphenyl)ethan-1-amine.

    Reduction: Formation of 2-bromo-1-(2,4-dichloro-6-methoxyphenyl)ethanol.

    Oxidation: Formation of 2-bromo-1-(2,4-dichloro-6-methoxyphenyl)ethanoic acid.

Scientific Research Applications

2-Bromo-1-(2,4-dichloro-6-methoxyphenyl)ethan-1-one is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,4-dichloro-6-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by forming covalent bonds with active site residues. This interaction can lead to the disruption of normal cellular processes, making it useful in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2,4-dichloro-6-methoxyphenyl)ethan-1-one is unique due to the presence of both dichloro and methoxy groups, which can influence its reactivity and interaction with biological targets. This makes it a versatile intermediate in the synthesis of various specialized compounds.

Properties

Molecular Formula

C9H7BrCl2O2

Molecular Weight

297.96 g/mol

IUPAC Name

2-bromo-1-(2,4-dichloro-6-methoxyphenyl)ethanone

InChI

InChI=1S/C9H7BrCl2O2/c1-14-8-3-5(11)2-6(12)9(8)7(13)4-10/h2-3H,4H2,1H3

InChI Key

VGAHBUNHEUVQEE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Cl)C(=O)CBr

Origin of Product

United States

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